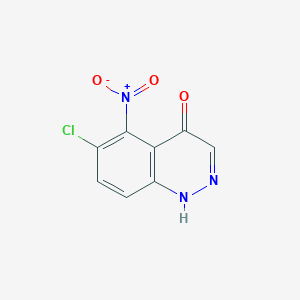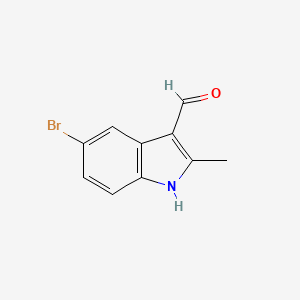
1H-Indole-3-carboxaldehyde, 5-bromo-2-methyl-
Übersicht
Beschreibung
1H-Indole-3-carbaldehyde and its derivatives, including 5-bromo-2-methyl-, are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules .
Synthesis Analysis
1H-Indole-3-carbaldehyde and its derivatives play a significant role in Multicomponent reactions (MCRs), which offer access to complex molecules . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .Chemical Reactions Analysis
1H-Indole-3-carbaldehyde and its derivatives are involved in inherently sustainable multicomponent reactions . These reactions are generally high-yielding, operationally friendly, time- and cost-effective . They can produce products with diverse functional groups .Wissenschaftliche Forschungsanwendungen
Indole Synthesis and Classification
Indole synthesis has captivated chemists for over a century, leading to the development of numerous methods for constructing the indole nucleus. A review by Taber and Tirunahari (2011) provides a comprehensive classification of indole syntheses, highlighting nine strategic approaches based on the final bond formed in the indole ring. This classification aids in understanding the synthesis of complex indoles and could be relevant for synthesizing specific derivatives like "1H-Indole-3-carboxaldehyde, 5-bromo-2-methyl-" (Taber & Tirunahari, 2011).
Cascade Reactions for Indole Functionalization
Indoles can be transformed into carbazoles through palladium-catalyzed cascade reactions involving C–H bond activation, as reviewed by Dinda, Bhunia, and Jana (2020). This method facilitates the synthesis of fused aromatic systems, highlighting the potential for creating complex indole derivatives with specific functional groups, which may include "1H-Indole-3-carboxaldehyde, 5-bromo-2-methyl-" (Dinda, Bhunia, & Jana, 2020).
Biological Applications of Indole Derivatives
Indole derivatives exhibit a wide range of biological activities. Ali et al. (2013) review the preparation, importance, and medicinal application of indoles and indazoles, highlighting their antibacterial, anticancer, and anti-inflammatory properties among others. This underscores the potential for "1H-Indole-3-carboxaldehyde, 5-bromo-2-methyl-" to serve as a key intermediate in the development of pharmacologically active molecules (Ali, Dar, Pradhan, & Farooqui, 2013).
Indole Umpolung and C2-Functionalization
The review by Deka, Deb, and Baruah (2020) focuses on the C2 umpolung of indoles, a strategy that reverses the typical electronic demand of indole's C2 position, allowing it to act as an electrophile. This method opens new avenues for the functionalization of indoles at the C2 position, possibly facilitating the synthesis of "1H-Indole-3-carboxaldehyde, 5-bromo-2-methyl-" (Deka, Deb, & Baruah, 2020).
Hepatic Protection Roles of Indole Derivatives
Wang et al. (2016) review the protective effects of indole-3-carbinol (I3C) and its derivatives on chronic liver injuries, demonstrating the therapeutic potential of indole derivatives in hepatic protection. This indicates the broader relevance of indole chemistry in developing compounds with significant biological activities, which may extend to derivatives like "1H-Indole-3-carboxaldehyde, 5-bromo-2-methyl-" (Wang, Cheng, Liu, Wang, & Jiang, 2016).
Wirkmechanismus
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , playing a significant role in cell biology .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . For instance, some indole derivatives act as receptor agonists, stimulating the production of certain proteins .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been found to exhibit various biologically vital properties . For example, some indole derivatives have shown inhibitory activity against certain viruses .
Eigenschaften
IUPAC Name |
5-bromo-2-methyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-9(5-13)8-4-7(11)2-3-10(8)12-6/h2-5,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSRWYBZDMNUAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


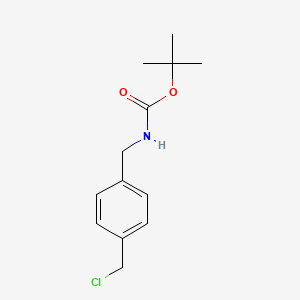
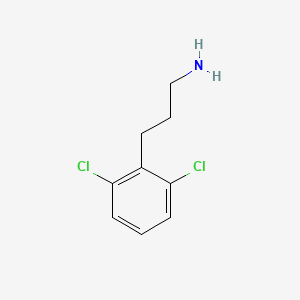
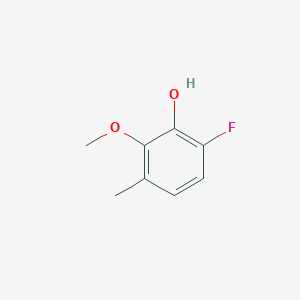
![tert-Butyl (9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate](/img/structure/B3246402.png)
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}cyclopropane-1-carboxylic acid](/img/structure/B3246406.png)
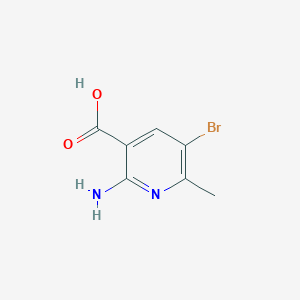
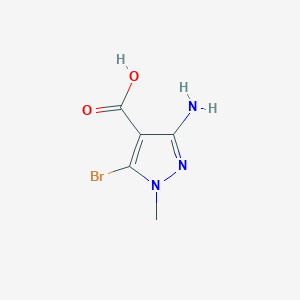
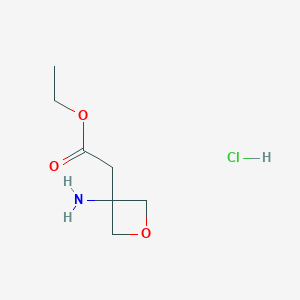

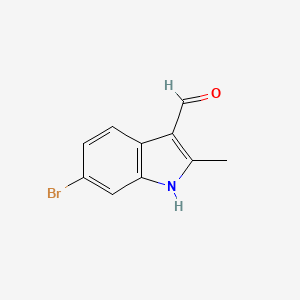
![Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B3246459.png)

![7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3246475.png)
